molecular formula C18H26Cl2O4 B14515871 1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-YL octanoate CAS No. 62581-98-0

1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-YL octanoate

Cat. No.: B14515871
CAS No.: 62581-98-0
M. Wt: 377.3 g/mol
InChI Key: XKGILCFTOBTPSN-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-YL octanoate is a chemical compound that belongs to the family of phenoxy herbicides. These compounds are widely used in agriculture to control broadleaf weeds. The compound is known for its effectiveness in weed control and its role in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-YL octanoate typically involves the reaction of 2,4-dichlorophenoxyacetic acid with methoxypropanol and octanoic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials are mixed in large reactors, and the reaction is monitored to ensure optimal conditions. The product is then purified using techniques such as distillation and crystallization to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-YL octanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted phenoxy compounds.

Scientific Research Applications

1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-YL octanoate has several scientific research applications:

    Chemistry: Used as a model compound to study esterification and substitution reactions.

    Biology: Investigated for its effects on plant growth and development.

    Medicine: Explored for potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the formulation of herbicides and other agricultural chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-YL octanoate involves its interaction with specific molecular targets in plants. The compound mimics the action of natural plant hormones, leading to uncontrolled growth and eventual death of the target weeds. The pathways involved include the disruption of cellular processes and inhibition of essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar properties.

    2-Methyl-4-chlorophenoxyacetic acid: Another phenoxy herbicide with comparable applications.

    3,5-Dibromo-4-hydroxybenzonitrile: A herbicide with a different chemical structure but similar mode of action.

Uniqueness

1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-YL octanoate stands out due to its specific ester linkage, which imparts unique properties such as enhanced stability and effectiveness in weed control. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.

Properties

CAS No.

62581-98-0

Molecular Formula

C18H26Cl2O4

Molecular Weight

377.3 g/mol

IUPAC Name

[1-(2,4-dichlorophenoxy)-3-methoxypropan-2-yl] octanoate

InChI

InChI=1S/C18H26Cl2O4/c1-3-4-5-6-7-8-18(21)24-15(12-22-2)13-23-17-10-9-14(19)11-16(17)20/h9-11,15H,3-8,12-13H2,1-2H3

InChI Key

XKGILCFTOBTPSN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OC(COC)COC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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